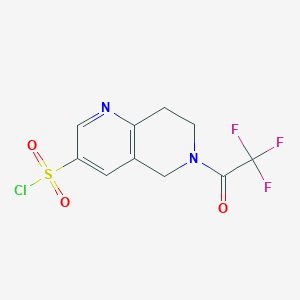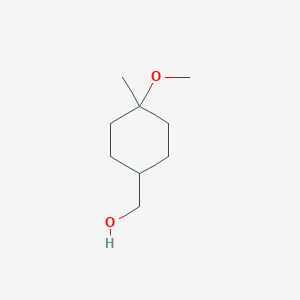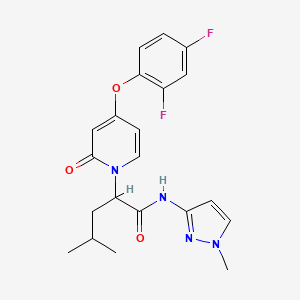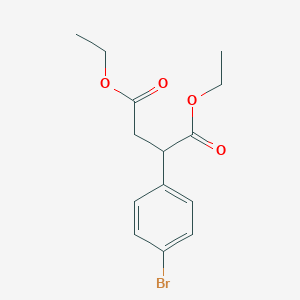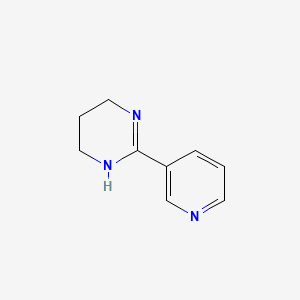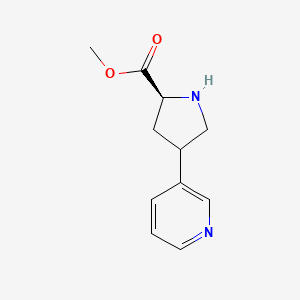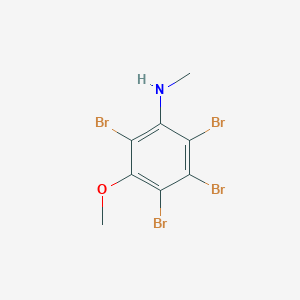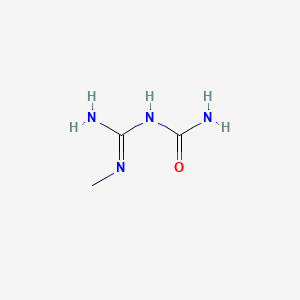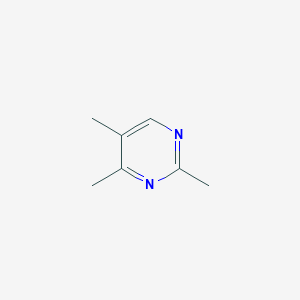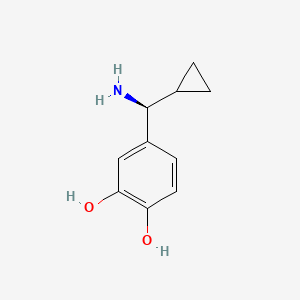
2-(2-Hydroxyethyl)oxepan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)oxepan-3-ol is a chemical compound with the molecular formula C7H14O3. It is a member of the oxepane family, which are seven-membered cyclic ethers. This compound is characterized by the presence of a hydroxyl group (-OH) and an ethyl group (-CH2CH2OH) attached to the oxepane ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)oxepan-3-ol typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2-(2-hydroxyethyl)-1,6-hexanediol. This reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)oxepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxepan-3-one or oxepan-3-al.
Reduction: Formation of this compound.
Substitution: Formation of various substituted oxepane derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)oxepan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)oxepan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxepane ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethyl)oxepan-2-one: Similar structure but with a ketone group.
2-(2-Hydroxyethyl)tetrahydrofuran: A five-membered ring analog.
2-(2-Hydroxyethyl)pyran: A six-membered ring analog.
Uniqueness
2-(2-Hydroxyethyl)oxepan-3-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)oxepan-3-ol |
InChI |
InChI=1S/C8H16O3/c9-5-4-8-7(10)3-1-2-6-11-8/h7-10H,1-6H2 |
Clé InChI |
VINXIAPQGINHHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C(C1)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



